molecular formula C7H4FNO B1357631 5-Fluorobenzoxazole CAS No. 221347-71-3

5-Fluorobenzoxazole

Cat. No. B1357631
CAS RN: 221347-71-3
M. Wt: 137.11 g/mol
InChI Key: ZRMPAEOUOPNNPZ-UHFFFAOYSA-N
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Description

5-Fluorobenzoxazole is a heterocyclic aromatic organic compound. It contains a benzene ring fused with an oxazole ring and a fluorine . Its molecular formula is C7H4FNO, with an average mass of 137.111 Da .


Molecular Structure Analysis

The molecular structure of 5-Fluorobenzoxazole consists of a benzene ring fused with an oxazole ring and a fluorine . It has a mono-isotopic mass of 137.027695 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluorobenzoxazole are not detailed in the searched resources, it’s known that benzoxazole derivatives have been studied for their antimicrobial activity .


Physical And Chemical Properties Analysis

5-Fluorobenzoxazole has a density of 1.3±0.1 g/cm3, a boiling point of 188.2±13.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 34.5±0.3 cm3, and a molar volume of 103.8±3.0 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Anticancer Activity

5-Fluorobenzoxazole derivatives have been explored for their potential in cancer treatment. A study by Fang et al. (2016) designed and synthesized 5-fluorouracil benzimidazoles, showing notable antibacterial and antifungal activities, which might block DNA replication and thus exert antimicrobial activities. This indicates a potential for these compounds in cancer treatment due to their ability to interact with DNA and inhibit replication (Fang et al., 2016).

Pharmacokinetic Properties

Dai et al. (2020) investigated the use of cocrystallization techniques to modulate the pharmacokinetic properties of 5-fluorouracil (5FU), a related compound. By altering solubility and dissolution rates, these techniques could modify the drug's bioavailability and effectiveness, demonstrating a method to enhance the efficacy of 5-fluorobenzoxazole derivatives in clinical applications (Dai et al., 2020).

Hepatoprotective Effects

Research by Pujari and Bandawane (2020) examined the hepatoprotective activity of gentisic acid against hepatotoxicity induced by 5-fluorouracil in Wistar rats. This study highlights the potential for co-administering compounds with 5-fluorobenzoxazole derivatives to mitigate organ-specific toxicities, enhancing the safety profile of these drugs (Pujari & Bandawane, 2020).

Drug Delivery and Stability

Shingaki et al. (2009) explored the enhanced delivery of 5-fluorouracil to the brain via the transnasal route, facilitated by acetazolamide. This indicates a novel administration route for 5-fluorobenzoxazole derivatives, potentially improving drug delivery efficiency to specific target organs (Shingaki et al., 2009).

Safety and Hazards

5-Fluorobenzoxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMPAEOUOPNNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601420
Record name 5-Fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorobenzoxazole

CAS RN

221347-71-3
Record name 5-Fluorobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221347-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-fluorobenzoxazole a promising scaffold for developing new anti-cancer drugs?

A1: Research suggests that incorporating a 5-fluorobenzoxazole moiety into the structure of known anti-cancer agents like epipodophyllotoxin can significantly reduce toxicity while maintaining or even improving efficacy. [] This is likely due to the modified molecule's reduced impact on DNA damage and PI3K inhibition in healthy cells. [] Further research is needed to fully understand the mechanism behind this improved safety profile.

Q2: How has 5-fluorobenzoxazole been used in developing imaging agents for Alzheimer's disease?

A2: 2-(4-[N-methyl-11C]methylaminostyryl)-5-fluorobenzoxazole ([11C]BF-145) has been synthesized and investigated as a potential imaging agent for amyloid-β plaques in the brain, a hallmark of Alzheimer's disease. [] This compound incorporates a 5-fluorobenzoxazole moiety and was successfully radiolabeled with carbon-11, allowing for Positron Emission Tomography (PET) imaging studies. []

Q3: Are there any analytical challenges associated with synthesizing and characterizing 5-fluorobenzoxazole derivatives?

A3: Synthesizing radiolabeled 5-fluorobenzoxazole derivatives, such as [11C]BF-145, requires rapid and efficient methods due to the short half-life of carbon-11 (20.4 minutes). [] Researchers have developed optimized protocols involving radiolabeling with [11C]MeI followed by purification using semi-preparative HPLC to achieve high radiochemical purity (>95%) within a short timeframe. [] This highlights the importance of efficient synthetic strategies and robust analytical techniques in this field.

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